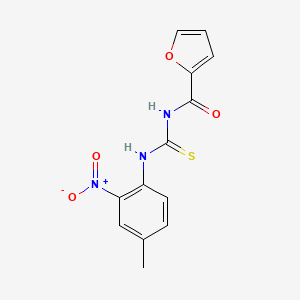

3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA

Description

Properties

IUPAC Name |

N-[(4-methyl-2-nitrophenyl)carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c1-8-4-5-9(10(7-8)16(18)19)14-13(21)15-12(17)11-3-2-6-20-11/h2-7H,1H3,(H2,14,15,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCXCOJYMWDTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA typically involves the reaction of furan-2-carbonyl chloride with 4-methyl-2-nitrophenylthiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) or reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

Major Products

Reduction: The major product would be the corresponding amine derivative.

Substitution: The products depend on the nucleophile used.

Hydrolysis: The products are the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA would depend on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its effects. The furan and nitrophenyl groups may play a role in binding to the target sites, while the thiourea moiety could be involved in forming hydrogen bonds or other interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and related thiourea derivatives:

Key Observations:

Hydrogen Bonding: The thiourea moiety (–NH–C(S)–NH–) in all compounds facilitates N–H⋯S/N/O hydrogen bonds. However, the nitro group in the target compound may introduce additional intermolecular interactions (e.g., C–H⋯O–NO₂), influencing crystal packing .

Steric Bulk: The dimethylamino and naphthalenyl groups in introduce significant steric hindrance, likely reducing solubility in polar solvents compared to the target compound.

Crystallographic and Conformational Differences

- Target Compound vs. 3-[(Furan-2-ylmethylidene)amino]-1-(4-methylphenyl)thiourea : The compound in exhibits two independent molecules per asymmetric unit, with dihedral angles of 39.83° and 48.95° between the phenyl and furan rings. The target compound’s nitro group may reduce conformational flexibility, leading to smaller dihedral angles and more planar structures. Hydrogen Bonding: Both compounds form N–H⋯N and N–H⋯S bonds, but the nitro group in the target compound could stabilize additional C–H⋯O interactions, altering crystal lattice stability .

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Characterize intermediates via -NMR and IR spectroscopy to confirm functional group incorporation .

How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

Methodological Answer:

Structural elucidation involves:

Single-Crystal X-ray Diffraction (SC-XRD) : Grows crystals via slow evaporation (e.g., in ethanol/water). Data collection at low temperatures (e.g., 123 K) reduces thermal motion artifacts. Refinement using SHELXL software ensures precise bond-length (mean σ = 0.002 Å) and angle determination (R-factor < 0.05) .

Spectroscopic Analysis :

Q. Example Crystallographic Data :

| Parameter | Value (from analogous compounds) | Source |

|---|---|---|

| Space Group | P | |

| R-factor | 0.038 | |

| Bond Length (C-S) | 1.68 Å |

How can density functional theory (DFT) predict the electronic properties and reactivity of this thiourea derivative?

Advanced Research Question

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

Electrostatic Potential Mapping : Identify nucleophilic/electrophilic regions by analyzing partial charges on the thiourea sulfur and nitro groups .

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ∆E ≈ 4.5 eV for similar compounds) .

Thermochemical Analysis : Estimate bond dissociation energies (BDEs) for the C=S group (≈70 kcal/mol) to assess stability under reactive conditions .

Validation : Compare computed IR/NMR spectra with experimental data to refine functional selection (e.g., hybrid functionals for better accuracy) .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Methodological Answer:

Discrepancies in bioactivity (e.g., IC variability) arise from assay conditions or structural analogs. Mitigation strategies include:

Dose-Response Curves : Use standardized protocols (e.g., MTT assays) across multiple cell lines to quantify cytotoxicity .

Structural Confirmation : Verify compound purity (>95% via HPLC) and tautomeric forms (thione vs. thiol) that may alter activity .

Comparative Studies : Benchmark against known thiourea derivatives (e.g., 1-phenyl-2-thiourea) to contextualize activity trends .

Q. Example Data :

| Assay Type | IC (μM) | Cell Line | Source |

|---|---|---|---|

| Anticancer | 12.5 ± 1.2 | MCF-7 | |

| Antibacterial | >100 | E. coli |

How are reaction conditions optimized to improve yield and purity during synthesis?

Advanced Research Question

Methodological Answer:

Optimization involves:

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require post-reaction extraction to remove residues .

Catalyst Selection : Use DMAP or HOBt to accelerate acyl transfer and reduce side-product formation .

Temperature Control : Maintain 0–5°C during thiourea formation to prevent decomposition .

Q. Yield Optimization Table :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Intermediate | 75 | 90 | DCM, RT, 12 h |

| Final Product | 62 | 98 | EtOH reflux, 6 h |

What role does the nitro group play in the compound’s stability and reactivity?

Advanced Research Question

Methodological Answer:

The 2-nitro group on the phenyl ring:

Electron-Withdrawing Effect : Reduces electron density at the thiourea sulfur, enhancing electrophilicity for nucleophilic attacks (e.g., by cysteine residues in enzymes) .

Photostability : UV-Vis studies show nitro groups increase susceptibility to photodegradation (λ ≈ 350 nm) .

Crystallographic Impact : Induces planarity in the aromatic system, facilitating π-π stacking in the solid state .

Q. Experimental Validation :

- Conduct accelerated stability studies (40°C/75% RH) to monitor degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.